molecular formula C19H19N3O2 B2537694 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide CAS No. 946233-89-2

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide

Cat. No.: B2537694
CAS No.: 946233-89-2
M. Wt: 321.38
InChI Key: QQOSXQCECLXGDI-UHFFFAOYSA-N
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Description

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and a phenylbutanamide moiety.

Scientific Research Applications

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide has several scientific research applications:

Future Directions

The future directions in the study of pyrido[1,2-a]pyrimidines could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. For instance, supramolecular β-cyclodextrin has been investigated as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carbonitrile derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient route to functionalized derivatives of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, and reducing agents such as hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions can produce alkenylated derivatives, while oxidation reactions can yield oxidized products with additional functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-15(14-9-5-4-6-10-14)18(23)21-17-13(2)20-16-11-7-8-12-22(16)19(17)24/h4-12,15H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOSXQCECLXGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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